D-Tryptophan methyl ester hydrochloride

描述

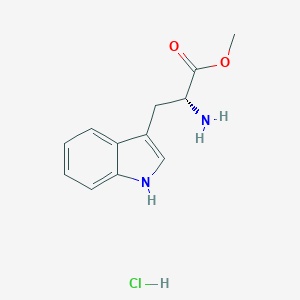

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466232 | |

| Record name | D-Tryptophan methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14907-27-8 | |

| Record name | D-Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14907-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tryptophan methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Tryptophan methyl ester hydrochloride chemical properties

An In-depth Technical Guide on the Core Chemical Properties of D-Tryptophan Methyl Ester Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal derivative of the essential amino acid D-tryptophan. Its significance in the scientific community stems from its dual-functionality: the esterified carboxyl group and the free amino group, which make it a versatile chiral building block in complex organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous and polar organic solvents, rendering it highly adaptable for a variety of experimental conditions.[] This guide provides a comprehensive exploration of its chemical properties, synthesis, analytical characterization, and key applications, offering field-proven insights for its effective utilization in research and pharmaceutical development.

Physicochemical Properties

This compound typically presents as a white to off-white or light-yellow crystalline solid.[2][3] Its core physicochemical properties are critical for its handling, reaction setup, and analytical characterization. The esterification of the carboxylic acid and the formation of the hydrochloride salt at the amino group dictate its reactivity and solubility profile.

Core Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | [] |

| Synonyms | D-Trp-OMe·HCl, H-D-Trp-OMe·HCl, (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | [][4][5] |

| CAS Number | 14907-27-8 | [2][4] |

| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [][4] |

| Molecular Weight | 254.71 g/mol | [3] |

| Appearance | White to off-white/light yellow powder or crystal | [][3][4][5] |

| Melting Point | 198-220 °C (with a more specific range of 213-216 °C often cited) | [][2][3][4] |

| Optical Rotation | [α]²⁰/D = -17° to -22° (c=5 in Methanol) | [4][5] |

| Storage | 2-8°C, in a dry, well-ventilated place with tightly closed containers | [][3][5] |

Solubility Profile

The hydrochloride salt form significantly enhances the compound's solubility in polar solvents compared to its free base. It is readily soluble in water (up to 150 mg/mL), methanol (up to 50 mg/mL), and dimethyl sulfoxide (DMSO).[2] This property is advantageous for a wide range of reactions and for the preparation of stock solutions in biological assays.

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of amino acid chemistry.

The Fischer-Speier Esterification: A Causal Explanation

The choice of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas dissolved in anhydrous methanol, is mechanistically crucial. The process begins with the protonation of the carboxylic acid group of D-tryptophan. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. Anhydrous conditions are paramount; the presence of water would lead to a competing hydrolysis reaction, reverting the ester back to the carboxylic acid and reducing the overall yield. Thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ, while its byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol: Synthesis via Thionyl Chloride in Methanol

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

D-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend D-Tryptophan (1 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of tryptophan).

-

Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. This step is exothermic and generates HCl gas; it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: To the resulting residue, add cold diethyl ether and triturate the mixture to induce the precipitation of the white solid product.

-

Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold diethyl ether to remove any non-polar impurities, and dry it under vacuum to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

The utility of this compound is extensive, primarily serving as a chiral intermediate in the synthesis of more complex molecules.

Peptide Synthesis

In peptide synthesis, the protection of the carboxylic acid group is a fundamental requirement to prevent self-polymerization and to allow for the controlled formation of peptide bonds at the N-terminus. The methyl ester serves as a simple and effective protecting group for the C-terminus of D-tryptophan, enabling its amino group to be available for coupling with the activated carboxyl group of another amino acid.[4][6]

Pharmaceutical Synthesis: The Pictet-Spengler Reaction

A notable application is its use in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline or, in the case of tryptophan derivatives, a tetrahydro-β-carboline. This compound is a key precursor in the asymmetric synthesis of complex pharmaceutical agents. For instance, it has been used in the stereoselective synthesis of tadalafil (Cialis).[2] The reaction's stereoselectivity can be highly dependent on the solvent used, with nitromethane or acetonitrile favoring the desired cis product.[2]

Logic of Application Diagram

This diagram outlines the strategic use of this compound as a chiral building block.

Caption: Key applications of this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): A quick method to monitor reaction progress.

-

Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[6]

-

Visualization: Spots can be visualized under UV light (254 nm) due to the indole ring or by staining with a ninhydrin solution, which reacts with the primary amine to produce a characteristic purple color upon heating.[6] The hydrochloride salt is more polar and will have a lower Rf value than its free base counterpart.[6]

-

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.

-

Detection: UV detection at 280 nm is ideal for quantifying the compound due to the strong absorbance of the indole moiety.[6]

-

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of functional groups. An IR spectrum will typically show a strong carbonyl (C=O) stretch from the ester group around 1745 cm⁻¹.[7][8] N-H stretching vibrations from the indole and ammonium groups are also expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation.

-

¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the aliphatic protons of the tryptophan backbone, and distinct signals in the aromatic region (7-8 ppm) for the indole ring protons. The amine protons often appear as a broad singlet.

-

¹³C NMR: A signal for the ester carbonyl carbon is expected around 170 ppm.[7] Additional signals will correspond to the carbons of the indole ring and the aliphatic backbone. Spectroscopic data for the L-enantiomer, which is chemically equivalent for NMR and IR purposes, shows characteristic peaks confirming this structure.[7]

-

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation, ingestion, and inhalation.[3]

-

Stability: The compound is stable under normal, recommended storage conditions.[3]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[2][3]

-

Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3][9]

-

Storage: Store in a cool (2-8°C is recommended), dry, and well-ventilated place.[][5] Keep containers tightly closed to prevent moisture absorption.[3][9]

Conclusion

This compound is more than a simple amino acid derivative; it is a highly valuable and versatile tool for synthetic chemists and drug discovery professionals. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a chiral precursor in the construction of complex bioactive molecules underscore its importance in modern science. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective application in the laboratory.

References

- The preparation method of tryptophan esters hydrochloride. Google Patents.

- This compound. SpectraBase.

- Safety Data Sheet: D-Tryptophan. Carl ROTH.

- Method for preparing N-substituted-L-methyl tryptophan ester. Google Patents.

- FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. ResearchGate.

Sources

- 2. This compound | 14907-27-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 14907-27-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to D-Tryptophan Methyl Ester Hydrochloride (CAS 14907-27-8)

This guide provides an in-depth technical overview of D-Tryptophan methyl ester hydrochloride, a pivotal chiral building block and research intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its versatile applications, ensuring a robust and practical understanding of this compound.

Core Compound Identity and Physicochemical Profile

This compound is the hydrochloride salt of the methyl ester of D-tryptophan. The esterification of the carboxylic acid group serves as a critical protecting strategy in multi-step organic synthesis, particularly in peptide chemistry, by preventing its participation in undesired side reactions while activating the amino group for amide bond formation.[1][] The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous and polar organic solvents, simplifying its handling and application in various reaction media.[][3]

Below is a summary of its key physicochemical properties, compiled from various authoritative sources.

| Property | Value | References |

| CAS Number | 14907-27-8 | [4][5] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][5] |

| Molecular Weight | 254.71 g/mol | [1][5] |

| Appearance | White to off-white or light yellow crystalline powder | [1][][4] |

| Melting Point | 198-220 °C (range from various sources) | [1][][3][4] |

| Optical Rotation | [α]²⁰/D = -18 ± 2° (c=1 in Methanol) | [4] |

| Solubility | Soluble in water (150 mg/mL) and methanol (50 mg/mL) | [3] |

| Storage | Store at 2-8°C for long-term stability | [1][][4] |

Synthesis and Mechanistic Insight

The most prevalent and reliable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of organic chemistry for its efficiency and straightforward execution.

Workflow: Fischer-Speier Esterification```dot

Caption: A comprehensive analytical workflow for compound characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for confirming the structure. For the L-isomer (which has identical shifts to the D-isomer), characteristic chemical shifts in DMSO-d₆ are observed. [1]The presence of the methyl ester is unequivocally confirmed by a singlet at approximately 3.63 ppm (integrating to 3 protons). The protonated amine (NH₃⁺) appears as a broad singlet around 8.81 ppm. [1]* Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. The most important absorbances are the sharp, strong carbonyl (C=O) stretch of the ester at ~1740 cm⁻¹ and the N-H stretch of the indole ring at ~3400 cm⁻¹. [1]The absence of a broad carboxylic acid O-H stretch confirms the success of the esterification.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the synthesis.

-

Stationary Phase: Silica gel 60 F₂₅₄. [1] * Mobile Phase: A polar system such as n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is effective. [1] * Logic: The product, this compound, is less polar than the starting amino acid due to the esterification but more polar than the free base ester due to the salt. It will have a higher Rf value than D-Tryptophan. Visualization is achieved under UV light (254 nm) or by staining with a ninhydrin solution, which reacts with the primary amine to produce a characteristic purple spot. [1]* High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity.

-

Column: A C18 reverse-phase column is standard, separating compounds based on hydrophobicity. [1] * Detection: UV detection at 280 nm is highly effective. This wavelength is chosen because it corresponds to the maximum absorbance of the indole chromophore in the tryptophan side chain, providing high sensitivity. [1] * Purity: Commercial batches typically exhibit a purity of ≥97% or higher by HPLC analysis. [4][5]

-

Applications in Scientific Research and Development

This compound is not an end product but a versatile intermediate. Its utility stems from its specific chirality and the strategic protection of its carboxyl group.

Caption: Key application areas for this compound.

-

Pharmaceutical Development: The compound is a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs). [6][7]It is particularly valuable in creating tryptophan derivatives for research into mood disorders, anxiety, and sleep regulation, as these pathways are often modulated by serotonin, a downstream metabolite of tryptophan. [4][6][8]Its D-configuration is essential for synthesizing non-natural peptides or small molecules designed to have different metabolic stabilities or binding affinities compared to their L-enantiomers.

-

Peptide Synthesis: In solid-phase or solution-phase peptide synthesis, protecting the C-terminus as a methyl ester allows the free amine to participate in peptide bond formation without interference. [1][4]* Chiral Intermediate: It serves as a well-defined chiral pool starting material. A notable example is its use in the Pictet–Spengler reaction, a powerful method for constructing tetrahydro-β-carboline scaffolds found in many natural products and pharmaceuticals. [3]Studies have shown that the stereoselectivity of this reaction can be highly dependent on the solvent used, with acetonitrile yielding excellent diastereoselectivity. [3]* Neuroscience and Biochemical Research: As a stable derivative of D-tryptophan, it is used in neuropharmacology to investigate the effects of tryptophan enantiomers on neurotransmitter systems and to study serotonin production pathways. [6][8]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9][10]Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. [9][11]* Storage: Store in a tightly sealed container in a cool, dry place. [9][11]For optimal long-term stability and to prevent degradation, storage at 2-8°C is recommended. [1][]* Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents. [3][10]* Fire Safety: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. [11]Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. [11]

References

- This compound | 14907-27-8. (n.d.). J&K Scientific LLC.

- High-Purity this compound: Synthesis, Applications, and Benefits. (n.d.). X-Mol.

- An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. (n.d.). Benchchem.

- This compound. (n.d.). Chem-Impex.

- This compound | 14907-27-8. (n.d.). ChemicalBook.

- 14907-27-8 | this compound. (n.d.). ChemScene.

- This compound - Safety Data Sheet. (n.d.). ChemicalBook.

- Safety Data Sheet - this compound. (2024). Biosynth.

- This compound | 14907-27-8. (n.d.). Sigma-Aldrich.

- This compound - (CAS 14907-27-8). (n.d.). BOC Sciences.

- SAFETY DATA SHEET - this compound. (2025). TCI Chemicals.

- SAFETY DATA SHEET - this compound. (n.d.). Fisher Scientific.

- Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity. (n.d.). Google Patents.

- The Role of this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 14907-27-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. jk-sci.com [jk-sci.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

D-Trp-OMe·HCl physical characteristics

An In-depth Technical Guide to the Physical Characteristics of D-Tryptophan Methyl Ester Hydrochloride (D-Trp-OMe·HCl)

Introduction: Beyond the Catalog Data

To the researcher, scientist, or drug development professional, this compound (D-Trp-OMe·HCl) is more than just a catalog number. It is a critical chiral building block, an intermediate for complex pharmaceutical syntheses, and a derivative of an essential amino acid.[1] Its utility in fields ranging from peptide chemistry to the synthesis of bioactive compounds hinges on a thorough understanding of its physical and chemical properties.[1][2] The esterification of the carboxyl group and the presence of the hydrochloride salt are deliberate modifications that enhance its utility in organic synthesis by protecting the carboxylic acid and improving solubility, respectively.[]

This guide moves beyond simple data points to provide a deeper, field-tested perspective on the core physical characteristics of D-Trp-OMe·HCl. We will explore not just the "what" but the "why"—explaining the causality behind its properties and the practical implications for its handling, characterization, and application in a laboratory setting.

Core Physical and Chemical Identifiers

A consistent and accurate identification of any chemical reagent is the foundation of reproducible science. For D-Trp-OMe·HCl, the key identifiers are standardized across major suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 14907-27-8 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1][] |

| Molecular Weight | 254.71 g/mol | [2][4][5] |

| IUPAC Name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | [] |

| Common Synonyms | H-D-Trp-OMe·HCl, D-Trp-OMe HCl, Methyl D-Tryptophanate HCl | [1][2][] |

These identifiers form the basis of regulatory compliance, literature searches, and accurate molar calculations for reaction stoichiometry. The hydrochloride salt is integral to the structure and properties and must be included in molecular weight calculations.

Physicochemical Properties: A Practical Analysis

Appearance and Morphology

D-Trp-OMe·HCl is consistently described as a White to Off-White Crystalline Solid or powder.[1][2][]

-

Expert Insight: The color and form are primary indicators of purity. A significant deviation from a white or off-white color (e.g., dark yellow, brown) may suggest degradation or the presence of impurities. The indole ring of tryptophan is susceptible to oxidation, which can lead to coloration. From a practical standpoint, a free-flowing powder is easier to handle and weigh accurately than a hygroscopic or clumpy solid.

Thermal Characteristics: Melting Point

The melting point is a crucial parameter for both identity confirmation and purity assessment.

-

Reported Range: 213–216 °C is a commonly cited range.[2][5] Other sources provide broader ranges such as 198-220 °C.[1][]

-

Causality and Application: A sharp melting point range (e.g., 2-3 °C) typically indicates high purity. A broad or depressed melting range is a classic sign of impurities, which disrupt the crystal lattice of the solid. For synthetic chemists, the melting point dictates the upper-temperature limit for reactions in the solid state or in low-boiling solvents and is a key parameter in setting drying conditions post-synthesis.

Solubility Profile

The hydrochloride salt form significantly enhances the solubility of the parent molecule, particularly in polar solvents. This is a key design feature for its use in various reaction conditions.

-

Quantitative Data:

-

Expert Insight: High solubility in water and methanol is advantageous for applications in biochemical buffers and for reactions run in polar protic solvents. Its solubility in DMSO is useful for NMR sample preparation and for reactions requiring a polar aprotic medium. The significant difference in solubility between the free base and the HCl salt can be exploited during reaction workup and purification, for example, in liquid-liquid extractions.

Optical Activity: The Chiral Signature

As a chiral molecule, the most defining physical characteristic of D-Trp-OMe·HCl is its interaction with plane-polarized light.

-

Specific Rotation [α]D20: -17.0 to -22.0 deg (c=5, MeOH) and -18 ± 2 deg (c=1, MeOH)[1] are representative reported values.

-

Trustworthiness through Detail: The negative sign confirms the D-configuration (levorotatory). It is critical to note that specific rotation is dependent on concentration, solvent, temperature, and the wavelength of light used. The conditions (e.g., c=5 in MeOH) are not just procedural details; they are essential for reproducing the measurement. Any comparison of a sample to a reference standard must be performed under identical conditions. This property is the definitive test to distinguish it from its enantiomer, L-Tryptophan methyl ester hydrochloride, which has a positive specific rotation of similar magnitude ([α]20/D +18°, c = 5 in methanol)[4].

Caption: Relationship between enantiomers and the direction of optical rotation.

Methodologies and Protocols

Protocol 1: Determination of Specific Rotation

This protocol provides a self-validating system for confirming the enantiomeric identity of a sample.

-

Preparation (The "Why"): Accurately prepare a 5% w/v solution (50 mg/mL) of D-Trp-OMe·HCl in anhydrous methanol. The choice of concentration and solvent is critical as it directly corresponds to the reference values provided in certificates of analysis and literature.[2] Use a Class A volumetric flask to ensure accuracy.

-

Instrumentation Setup: Calibrate the polarimeter using a blank (anhydrous methanol). Ensure the sodium lamp (D-line, 589 nm) is warmed up and stable. The cell path length (typically 1 dm) must be known.

-

Measurement: Rinse the sample cell with a small amount of the prepared solution before filling it, ensuring no air bubbles are present. Take at least three separate readings and calculate the average observed rotation (α).

-

Calculation:

-

Specific Rotation [α] = α / (l × c)

-

Where:

-

α = observed rotation in degrees

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

-

-

Validation: The calculated specific rotation should fall within the expected range (e.g., -17 to -22 degrees). A result outside this range could indicate chemical or enantiomeric impurity.

Protocol 2: Preparation of a Standard Stock Solution

This workflow is fundamental for applications in synthesis or biochemical assays.

Caption: Workflow for preparing an aqueous stock solution of D-Trp-OMe·HCl.

Spectroscopic Characterization Profile

Spectroscopic data provides an atomic-level fingerprint of the molecule. While raw data is extensive, the key features expected for D-Trp-OMe·HCl are summarized below. Authoritative spectral data can be found in databases like SpectraBase.[6]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect characteristic signals for the indole ring protons (aromatic region, ~7-8 ppm), the alpha and beta protons of the amino acid backbone, and a distinct singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The exact shifts will depend on the solvent (e.g., DMSO-d₆, D₂O).

-

¹³C NMR: Will show distinct resonances for the carbonyl carbon of the ester (~170-175 ppm), the carbons of the indole ring, the alpha-carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: Key expected peaks include N-H stretches from the amine and indole groups (~3200-3400 cm⁻¹), C=O stretch from the ester (~1740 cm⁻¹), and aromatic C=C stretches from the indole ring (~1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the molecular ion [M+H]⁺ corresponding to the free base (C₁₂H₁₄N₂O₂), with an expected m/z of approximately 219.11.

Safety and Handling

A review of safety data sheets (SDS) indicates that D-Trp-OMe·HCl is not classified as a hazardous substance under current OSHA regulations.[5] However, as a matter of good laboratory practice, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid dust formation and inhalation.[5][7] Use in a well-ventilated area.

-

Storage: Keep in a tightly sealed container in a dry, dark place at room temperature or refrigerated (2-8°C) for long-term stability.[1][2][]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

Conclusion

This compound is a well-characterized molecule whose physical properties are finely tuned for its role in chemical synthesis and research. Its solid, crystalline nature, defined melting point, predictable solubility in polar solvents, and distinct levorotatory optical activity are not merely data points but are practical, verifiable characteristics that a researcher relies on to ensure identity, purity, and suitability for a given application. A thorough understanding of these properties, from macroscopic appearance to spectroscopic fingerprint, is essential for its effective and reliable use in the laboratory.

References

- H-DL-Trp-OMe·HCl | CAS#:5619-09-0. Chemsrc.

- This compound. SpectraBase.

Sources

solubility of D-Tryptophan methyl ester hydrochloride in organic solvents

An In-depth Technical Guide on the Solubility of D-Tryptophan Methyl Ester Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

January 10, 2026

Abstract

This compound, a pivotal chiral building block in synthetic chemistry and pharmaceutical development, exhibits a solubility profile that is critical for its application in various reaction and purification schemes. This guide provides a comprehensive overview of its solubility in a range of organic solvents. We present quantitative solubility data, a detailed experimental protocol for solubility determination, and an in-depth discussion of the physicochemical principles governing its dissolution. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection and optimization of experimental conditions.

Introduction: Physicochemical Profile of this compound

This compound is the hydrochloride salt of the methyl ester of D-tryptophan. The presence of the ester group makes it a key intermediate in peptide synthesis, as the carboxylic acid group is protected, allowing the amino group to be available for peptide bond formation.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base form.[1][2] It typically appears as a white to off-white crystalline solid.[3]

Understanding the solubility of this compound is paramount for its effective use in organic synthesis, particularly for applications such as the Pictet-Spengler reaction, where solvent choice can significantly influence stereoselectivity.[4][5] The solubility behavior is governed by a delicate interplay of factors including the polarity of the solvent, its ability to form hydrogen bonds, and the overall solvation energy of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 254.71 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [1][3][6] |

| Melting Point | 198-220 °C | [1][6] |

| Storage | 2°C - 8°C | [1][3] |

Quantitative Solubility Data

The solubility of chiral molecules such as this compound is identical to that of their enantiomers (L-Tryptophan methyl ester hydrochloride) in achiral solvents. Therefore, the extensively determined solubility data for the L-enantiomer can be confidently utilized for the D-enantiomer in the common organic solvents listed below. A recent study provides comprehensive mole fraction solubility data for L-Tryptophan methyl ester hydrochloride across a range of temperatures.[7]

Table 2: Mole Fraction Solubility (x₁) of L-Tryptophan Methyl Ester Hydrochloride in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Methanol | 0.033403 |

| Water | 0.011939 |

| Ethanol | 0.007368 |

| n-Propanol | 0.003708 |

| n-Butanol | 0.002632 |

| Isobutanol | 0.001716 |

| sec-Butanol | 0.001651 |

| Isopropanol | 0.001573 |

| Acetone | 0.000605 |

| 2-Butanone | 0.000401 |

| Ethyl acetate | 0.000074 |

| Acetonitrile | 0.000065 |

Data sourced from the Journal of Chemical & Engineering Data.[7]

Qualitative solubility data indicates that this compound is also soluble in dimethyl sulfoxide (DMSO).[4][5]

Experimental Protocol for Solubility Determination: The Static Gravimetric Method

The following protocol is a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent using the static gravimetric method. This method is reliable and has been used to generate the data presented in Table 2.[7]

Principle

The static gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Materials and Equipment

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pipettes

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 298.15 K).

-

Stir the suspension using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. Preliminary studies can determine the minimum time required to achieve equilibrium.[8]

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.

-

Transfer the filtered supernatant to a pre-weighed (tared) vial.

-

Weigh the vial containing the supernatant to determine the mass of the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial with the supernatant in a drying oven at a temperature below the decomposition point of this compound and sufficient to evaporate the solvent.

-

Dry the sample to a constant weight.

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound.

-

M₁ is the molar mass of this compound (254.71 g/mol ).

-

m₂ is the mass of the solvent (mass of the solution - m₁).

-

M₂ is the molar mass of the solvent.

-

-

Self-Validating System and Trustworthiness

To ensure the reliability of the results, the following measures should be incorporated:

-

Equilibrium Confirmation: Conduct kinetic studies to determine the time required to reach solubility equilibrium.

-

Temperature Control: Maintain precise temperature control throughout the experiment, as solubility is highly temperature-dependent.

-

Multiple Measurements: Perform the experiment in triplicate to ensure reproducibility and calculate the standard deviation.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[9]

Visualization of Experimental Workflow

Scientific Integrity & Logic: Factors Influencing Solubility

The is a complex phenomenon governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][10]

The Role of Polarity and Hydrogen Bonding

This compound is a polar molecule due to the presence of the charged amino group (as the hydrochloride salt), the ester group, and the indole ring with its N-H group. For dissolution to occur, the solvent molecules must overcome the lattice energy of the crystalline solute and form favorable interactions with the solute molecules.

-

Polar Protic Solvents: Solvents like methanol and ethanol are polar and can act as both hydrogen bond donors and acceptors.[11] They can effectively solvate the charged amino group and the polar ester group through hydrogen bonding and dipole-dipole interactions, leading to higher solubility. The data in Table 2 clearly shows that the solubility is highest in methanol, a highly polar protic solvent.

-

Polar Aprotic Solvents: Solvents such as acetone and acetonitrile are polar but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[11] While they can interact with the protonated amino group, their inability to donate hydrogen bonds to the ester carbonyl group results in weaker overall solvation and consequently lower solubility compared to protic solvents of similar polarity.

-

Nonpolar Solvents: In nonpolar solvents, the strong intermolecular forces within the highly polar this compound crystal are not sufficiently overcome by the weak van der Waals forces offered by the solvent, leading to very low solubility.

The Influence of the Hydrochloride Salt

The hydrochloride salt form significantly impacts solubility. The presence of the charged ammonium group (-NH₃⁺Cl⁻) makes the molecule more ionic in character, which generally increases its solubility in polar solvents, especially water.[2] This is due to the strong ion-dipole interactions between the charged center and the polar solvent molecules.

Steric and Structural Effects

The bulky indole side chain of the tryptophan moiety also plays a role. While the indole N-H group can participate in hydrogen bonding, the large hydrophobic surface area of the bicyclic ring system can have a negative impact on solubility in highly polar solvents like water, but may enhance solubility in less polar organic solvents compared to other amino acid esters with smaller side chains.

Visualization of Molecular Interactions

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. This guide has provided a quantitative overview of its solubility in a range of common organic solvents, a detailed and validated experimental protocol for its determination, and a discussion of the underlying physicochemical principles. By understanding the interplay of polarity, hydrogen bonding, and structural effects, researchers can make informed decisions on solvent selection, leading to improved reaction outcomes, more efficient purification processes, and greater overall success in their synthetic endeavors.

References

- BenchChem. (2025). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.

- ACS Publications. (2024). Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Journal of Chemical & Engineering Data.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 689937. [Link]

- CAS Common Chemistry. (n.d.). D-Tryptophan, methyl ester, hydrochloride (1:1).

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.

- National Institutes of Health. (2018). New experimental melting properties as access for predicting amino-acid solubility. Scientific Reports.

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

- ResearchGate. (2015). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?.

- National Institutes of Health. (n.d.). L-Tryptophan. PubChem.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 14907-27-8 [chemicalbook.com]

- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Molecular Structure of D-Tryptophan Methyl Ester Hydrochloride

This guide provides a comprehensive technical overview of D-Tryptophan methyl ester hydrochloride, a pivotal molecule in synthetic organic chemistry and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's molecular architecture, physicochemical properties, synthesis, and analytical characterization. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deeper understanding of its behavior and application.

Introduction: The Significance of a Chiral Building Block

This compound is the hydrochloride salt of the methyl ester of D-tryptophan. As a derivative of the essential amino acid tryptophan, it serves as a crucial chiral building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other bioactive compounds.[1] The protection of the carboxylic acid as a methyl ester and the protonation of the primary amine as a hydrochloride salt are strategic modifications that enhance its stability and utility in synthetic protocols. This modification allows the amino group to be available for reactions like peptide bond formation while the carboxyl group is protected.[2]

Its applications are notable in the synthesis of tryptophan derivatives and in stereoselective reactions such as the Pictet-Spengler reaction, where it has been used for the synthesis of precursors to drugs like Tadalafil (Cialis).[3] Understanding its molecular structure is paramount to predicting its reactivity and optimizing its use in these synthetic endeavors.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1][4] |

| Molecular Weight | 254.71 g/mol | [1][2] |

| CAS Number | 14907-27-8 | [3][5] |

| Melting Point | 213-216 °C | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Optical Rotation | [α]²⁰/D -18° to -22° (c=5 in methanol) | [1] |

| Storage Temperature | 0-8°C, keep container tightly closed in a dry, cool and well-ventilated place. | [1][6] |

Solubility: The compound is soluble in water (150 mg/ml), methanol (50 mg/ml), and dimethyl sulfoxide.[3] The hydrochloride salt form enhances its polarity, contributing to its water solubility.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is defined by the D-configuration at the α-carbon, the indole side chain, the methyl ester group, and the protonated primary amine.

Stereochemistry

The "D" designation signifies the stereochemical configuration at the chiral center (the α-carbon). This is crucial as the biological activity of molecules is often highly dependent on their stereochemistry. The R/S nomenclature can also be used to describe the absolute configuration. For D-Tryptophan, the absolute configuration at the α-carbon is (R).

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons of the indole ring, the α-proton, the β-protons, the amine protons, and the methyl ester protons. A patent for the L-enantiomer provides the following assignments which can be mirrored for the D-enantiomer: ¹H NMR (400MHz, DMSO-d₆) δ: 11.15 (br, 1H, indole N-H), 8.65–8.57 (br, 3H, NH₃⁺), 7.52 (d, J=8.0Hz, 1H, indole), 7.39 (d, J=8.0Hz, 1H, indole), 7.26 (s, 1H, indole), 7.10 (t, J=8.0Hz, 1H, indole), 7.01 (t, J=8.0Hz, 1H, indole), 4.24 (m, 1H, α-H), 3.65 (s, 3H, OCH₃), 3.30 (m, 2H, β-H₂).[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the α-carbon, the β-carbon, and the methyl carbon of the ester. For the L-enantiomer, the following peaks are reported: ¹³C NMR (100MHz, DMSO-d₆) δ: 170.2 (C=O), 136.7, 127.4, 125.5, 121.6, 119.1, 118.5, 112.0, 106.8 (indole carbons), 53.1 (α-C), 51.3 (OCH₃), 26.5 (β-C).[7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

~3250 cm⁻¹: N-H stretching of the indole and the protonated amine.[7]

-

~2961 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.[7]

-

~1745 cm⁻¹: C=O stretching of the ester group.[7]

-

~1238 cm⁻¹: C-O stretching of the ester group.[7]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the free base (C₁₂H₁₄N₂O₂) would be observed, and the fragmentation pattern would likely show the loss of the methoxycarbonyl group and fragmentation of the indole ring.

Synthesis and Purification

The synthesis of this compound is typically achieved through Fischer-Speier esterification of D-Tryptophan.

Synthetic Workflow

The general procedure involves reacting D-Tryptophan with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a common choice as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also drives the reaction forward by reacting with the water produced.

Caption: Simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: Suspend D-Tryptophan (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere. The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product and the reaction of thionyl chloride with water.

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise. This step is highly exothermic and releases HCl gas, necessitating a well-ventilated fume hood. The slow addition at low temperature helps to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude hydrochloride salt.

-

Purification: The crude product is purified by recrystallization. A common solvent system is a mixture of methanol and diethyl ether. The product is dissolved in a minimal amount of hot methanol, and diethyl ether is added to induce precipitation of the pure crystals upon cooling. This process removes unreacted starting material and byproducts.

-

Drying: The purified crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and development.

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for a preliminary purity assessment.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common eluent system.[2]

-

Visualization: The spots can be visualized under UV light (254 nm) due to the UV absorbance of the indole ring, or by staining with a ninhydrin solution, which reacts with the primary amine to produce a colored spot.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative purity analysis.

-

Column: A C18 reverse-phase column is typically used.[2]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is common.

-

Detection: UV detection at 280 nm is suitable due to the strong absorbance of the indole chromophore.[2]

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][9] Use in a well-ventilated area or a fume hood, especially during synthesis.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6] Keep the container tightly closed.[6][9]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[9][10]

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis.

Peptide Synthesis

The esterification of the carboxylic acid group protects it from participating in undesired side reactions, allowing the free (protonated) amino group to be used in peptide bond formation. The hydrochloride salt can be neutralized in situ to liberate the free amine for coupling reactions.

Synthesis of Heterocyclic Compounds

As mentioned earlier, it is a key starting material in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals.[3] The stereochemistry of the starting material influences the stereochemical outcome of the reaction.

Precursor for Bioactive Molecules

It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting mood disorders and sleep regulation, leveraging the biological significance of the tryptophan scaffold.[1]

Caption: Key applications of this compound.

Conclusion

This compound is a compound of significant interest due to its role as a chiral building block in synthetic chemistry. A thorough understanding of its molecular structure, properties, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities. The analytical methods described provide a framework for ensuring the quality and consistency of this important synthetic intermediate.

References

- CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents. (n.d.).

- This compound - SpectraBase. (n.d.).

- D-Tryptophan, methyl ester, hydrochloride (1:1) - CAS Common Chemistry. (n.d.).

- CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 14907-27-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. alfachemic.com [alfachemic.com]

- 6. fishersci.com [fishersci.com]

- 7. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

D-Tryptophan methyl ester hydrochloride as a chiral building block

An In-depth Technical Guide: D-Tryptophan Methyl Ester Hydrochloride as a Chiral Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Moving beyond a simple data sheet, this document offers field-proven insights into the compound's properties, synthesis, and strategic applications. We delve into the causality behind experimental choices, presenting detailed, self-validating protocols for its synthesis and analysis. Key applications, including its role in the iconic Pictet-Spengler reaction for synthesizing complex therapeutic agents, are explored in detail. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to effectively utilize this versatile synthon.

The Strategic Importance of D-Amino Acid Synthons

In the landscape of drug discovery, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. While L-amino acids represent the canonical proteinogenic building blocks, their enantiomers, D-amino acids, offer a powerful toolkit for medicinal chemists. Incorporating D-amino acids can enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and introduce novel structural motifs.

D-Tryptophan, with its unique indole side chain, is a particularly valuable non-canonical amino acid. However, its free zwitterionic form presents challenges in organic synthesis, primarily due to low solubility in organic solvents and the competing reactivity of its amine and carboxylic acid groups. This compound emerges as the solution. By protecting the carboxylic acid as a methyl ester and providing the amine as a stable hydrochloride salt, this derivative becomes a highly soluble, readily activated, and stereochemically defined building block, primed for synthetic transformations.[1]

Compound Profile: Physicochemical and Analytical Data

A thorough understanding of a reagent's physical properties is the foundation of successful and reproducible chemistry. This compound is typically a white to off-white crystalline solid.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1] |

| Molecular Weight | 254.71 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 198-220 °C (Lit.) | [1][3] |

| Optical Rotation | [α]²⁰/D = -18° ± 2° (c=1 in Methanol) | [1] |

| Storage Conditions | 0°C - 8°C, desiccated | [1][2] |

Causality Insight: The hydrochloride salt form significantly enhances the compound's stability and solubility in polar solvents compared to the free base, while the methyl ester protects the carboxylic acid from unwanted side reactions, such as amide formation during peptide coupling.

Table 2: Solubility Profile

The solubility is critical for choosing appropriate reaction and purification solvents. While highly soluble in water and methanol, it exhibits poor solubility in nonpolar aprotic solvents.[2][3]

| Solvent | Solubility |

| Water | Soluble (150 mg/mL)[3] |

| Methanol | Soluble (50 mg/mL)[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble (50 mg/mL)[3] |

| Diethyl Ether | Sparingly soluble |

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing amino acid methyl esters is the Fischer-Speier esterification, where the acid catalyst is generated in situ.

Protocol 3.1: Synthesis via Fischer-Speier Esterification

This protocol describes the conversion of D-Tryptophan to its methyl ester hydrochloride salt using thionyl chloride (SOCl₂) in anhydrous methanol.

Expertise & Causality:

-

Anhydrous Methanol: Water must be rigorously excluded. Any moisture will hydrolyze the thionyl chloride and the ester product, drastically reducing the yield.

-

Thionyl Chloride (SOCl₂): This reagent serves two critical functions. It reacts with methanol to generate anhydrous HCl gas, the necessary acid catalyst for esterification. It also consumes the water molecule produced during the reaction, driving the equilibrium towards the ester product.

-

Temperature Control: The initial addition of SOCl₂ to methanol is highly exothermic. Performing this step at 0°C is a critical safety and quality measure to prevent uncontrolled boiling and potential side reactions.

Materials:

-

D-Tryptophan

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Step-by-Step Methodology:

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

-

Reagent Preparation: Suspend D-Tryptophan (1 equivalent) in anhydrous methanol (approx. 8-10 mL per gram of amino acid). Cool the suspension to 0°C using an ice bath.

-

Catalyst Generation: While stirring vigorously, slowly add thionyl chloride (1.2 equivalents) dropwise to the cold methanol suspension. Caution: This is an exothermic reaction that evolves HCl gas. Maintain the temperature at 0°C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Purification: To the residue, add cold diethyl ether and triturate (scrape and stir with a spatula) to induce the precipitation of the white hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.

Figure 1: Synthetic workflow for this compound.

Application as a Chiral Synthon: The Pictet-Spengler Reaction

The true utility of this compound is demonstrated in its application as a chiral precursor. A classic and powerful example is the Pictet-Spengler reaction, which constructs a tetrahydro-β-carboline ring system—a core scaffold in many alkaloids and pharmaceuticals.

Case Study: Synthesis of Tadalafil (Cialis®) Precursors The synthesis of the PDE5 inhibitor Tadalafil relies on a key Pictet-Spengler reaction between this compound and piperonal.[3] The stereochemistry of the final active pharmaceutical ingredient is directly controlled by the D-configuration of the starting material.

Mechanistic Insight:

-

Iminium Ion Formation: The primary amine of the D-tryptophan ester reacts with an aldehyde (e.g., piperonal) to form a Schiff base, which is then protonated to generate a reactive electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich C2 position of the indole ring acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution.

-

Stereocontrol: The existing stereocenter at the α-carbon directs the cyclization, leading to a diastereoselective outcome. The solvent can play a crucial role in the stereoselectivity of this step.[3] Studies have shown that using solvents like nitromethane or acetonitrile can achieve high diastereoselectivity (cis/trans > 99:1).[3]

Figure 2: Logical pathway of the Pictet-Spengler reaction.

Quality Control and Analytical Characterization

Ensuring the purity—both chemical and enantiomeric—of a chiral building block is non-negotiable for its use in pharmaceutical synthesis.

Trustworthiness through Validation: A self-validating protocol requires robust analytical checks. The identity and purity of the synthesized this compound must be confirmed before its use in subsequent steps.

Protocol 5.1: HPLC Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method suitable for analyzing the chemical purity of the final product.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 280 nm (for the indole chromophore).[2]

-

Injection Volume: 10 µL.

Verifying Enantiomeric Purity: While the synthesis from enantiopure D-Tryptophan is not expected to cause racemization under these conditions, verification of enantiomeric excess (%ee) is best practice. This is typically achieved using chiral HPLC or by derivatizing the amine with a chiral agent (e.g., Mosher's acid chloride) and analyzing the resulting diastereomers on a standard HPLC system.

Sources

D-Tryptophan Methyl Ester Hydrochloride: A Strategic Precursor for the Synthesis of Advanced Tryptophan Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

D-Tryptophan, an unnatural amino acid, and its derivatives are of significant interest in pharmaceutical and biochemical research due to their unique biological activities. This guide provides an in-depth technical overview of D-Tryptophan methyl ester hydrochloride, a pivotal precursor for the stereoselective synthesis of a wide array of D-tryptophan derivatives. We will explore its chemical properties, underscore its strategic importance in synthetic chemistry, and provide detailed, field-proven protocols for key transformations, including N-acylation and Pictet-Spengler reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of D-Tryptophan Derivatives

While L-tryptophan is a proteinogenic amino acid essential for numerous biological functions, its enantiomer, D-tryptophan, and its derivatives have carved out a distinct and valuable niche in medicinal chemistry and pharmacology.[1][2] The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, enhance bioavailability, and modulate receptor binding affinity. This compound serves as a versatile and cost-effective starting material for accessing these valuable compounds. Its primary amine and the indole nucleus offer two reactive sites for chemical modification, while the methyl ester provides a convenient protecting group for the carboxylic acid, which can be readily deprotected when needed.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. This compound is a white to off-white crystalline solid.[1][5] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1][6] |

| Molecular Weight | 254.71 g/mol | [1][6] |

| Melting Point | 198-220 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Optical Rotation | [α]D20 = -18 ± 2º (c=1 in MeOH) | [1] |

| Solubility | Soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml). | [5] |

| Storage | Store at 0-8°C | [1] |

Core Synthetic Applications and Methodologies

This compound is a cornerstone for a variety of synthetic transformations. This section will detail the experimental protocols for two of the most powerful applications: N-acylation for peptide synthesis and the Pictet-Spengler reaction for the construction of complex heterocyclic scaffolds.

N-Acylation: A Gateway to D-Tryptophan Containing Peptides

The free amino group of this compound is readily acylated to form amide bonds, a fundamental transformation in peptide synthesis.[4] This allows for the incorporation of the D-tryptophan moiety into peptide chains, a strategy often employed to enhance the stability and activity of peptide-based therapeutics.

This protocol describes a general method for the N-acylation of this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (1.0 equivalent)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (2.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Acylating agent (e.g., Isobutyl chloroformate, 1.1 equivalents)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath and add TEA or DIEA (2.2 equivalents) dropwise. Stir the mixture for 15-30 minutes at 0 °C. The hydrochloride salt will be neutralized to the free amine.

-

Acylating Agent Addition: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. To this solution, at 0°C, add the acylating agent (e.g., isobutyl chloroformate, 1.1 equivalents) dropwise.

-

Coupling Reaction: Add the activated carboxylic acid solution dropwise to the D-tryptophan methyl ester solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated D-tryptophan methyl ester.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the acylating agent and the activated carboxylic acid intermediate.

-

Base: Triethylamine or DIEA is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the acylation reaction. Two equivalents are necessary to neutralize both the starting material and the acid byproduct.

-

Low Temperature: The reaction is performed at low temperatures to minimize side reactions, such as racemization and the formation of byproducts.

-

TLC Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction's endpoint.[3]

Caption: Workflow for the N-acylation of this compound.

The Pictet-Spengler Reaction: Constructing Tetracyclic Indole Alkaloid Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptophan derivatives, a tetrahydro-β-carboline. This reaction is of immense importance in the synthesis of numerous natural products and pharmacologically active compounds. This compound is an excellent substrate for this transformation, leading to the stereoselective formation of complex heterocyclic systems.[5]

This protocol outlines a general procedure for the Pictet-Spengler reaction of this compound with a generic aldehyde.

Materials:

-

This compound

-

Aldehyde (1.0-1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)

-

Acid catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH))

-

Molecular sieves (optional, for anhydrous conditions)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), the aldehyde (1.0-1.2 equivalents), and the anhydrous solvent.

-

Catalyst Addition: Add the acid catalyst (e.g., 10 mol% TFA or p-TsOH).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography to afford the desired tetrahydro-β-carboline derivative.

Causality Behind Experimental Choices:

-